![molecular formula C16H17NO5 B14333679 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- CAS No. 106014-83-9](/img/structure/B14333679.png)
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- is a chemical compound with a complex structure that includes a nitro group and a phenylmethoxy group attached to a propanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- typically involves multiple steps. One common method includes the nitration of a phenylmethoxy-substituted benzene ring followed by the attachment of the propanediol moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications or applications.
Applications De Recherche Scientifique
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethoxy group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitro-2-phenyl-propane-1,3-diol
- 1,3-Propanediol, 2-phenyl-
- 1,3-Propanediol, 2-amino-1-(4-nitrophenyl)-
- 1,2-Propanediol, 3-phenoxy-
Uniqueness
1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]- is unique due to the presence of both a nitro group and a phenylmethoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research and application development.
Propriétés
Numéro CAS |
106014-83-9 |
|---|---|
Formule moléculaire |
C16H17NO5 |
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
2-(2-nitro-4-phenylmethoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C16H17NO5/c18-9-13(10-19)15-7-6-14(8-16(15)17(20)21)22-11-12-4-2-1-3-5-12/h1-8,13,18-19H,9-11H2 |
Clé InChI |
ZSPBKAKOJTYMTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(CO)CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


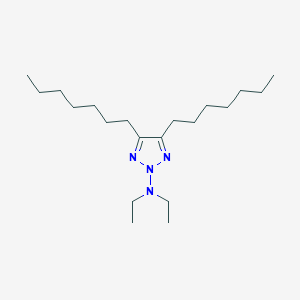

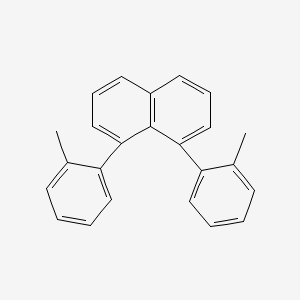
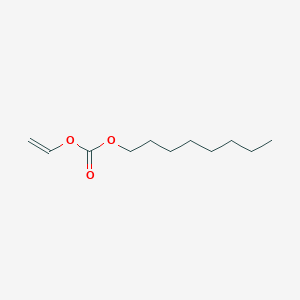

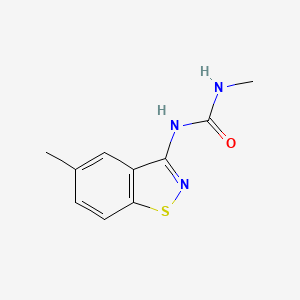
![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
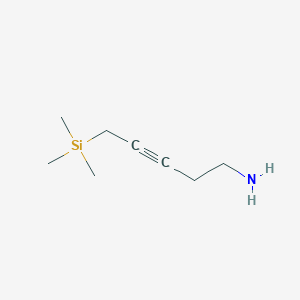
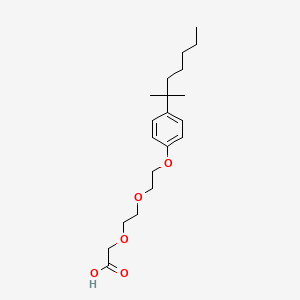
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
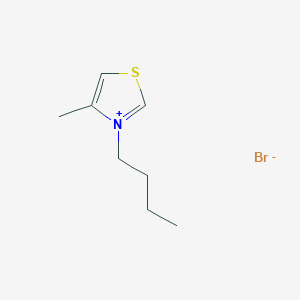
![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-2-(4-aminophenyl)-3-phenylprop-2-enoate;chloride](/img/structure/B14333672.png)

